molecular formula C9H11ClFN B6159540 2-(3-chloro-5-fluorophenyl)propan-2-amine CAS No. 172402-74-3

2-(3-chloro-5-fluorophenyl)propan-2-amine

Cat. No. B6159540
CAS RN: 172402-74-3
M. Wt: 187.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chloro-5-fluorophenyl)propan-2-amine (2C-FP) is a chemical compound belonging to the phenylpropanamine family of compounds. It is a synthetic compound that has been used in various scientific research applications due to its unique properties. This compound is of interest to scientists due to its potential applications in laboratory experiments, and its biochemical and physiological effects.

Scientific Research Applications

2-(3-chloro-5-fluorophenyl)propan-2-amine has been used in a variety of scientific research applications. It has been used in the study of drug metabolism and pharmacokinetics, as well as in the study of drug targeting and delivery. It has also been used in the study of receptor-ligand interactions, and in the study of enzyme-catalyzed reactions. Additionally, 2-(3-chloro-5-fluorophenyl)propan-2-amine has been used in the study of the effects of drugs on the central nervous system.

Mechanism of Action

2-(3-chloro-5-fluorophenyl)propan-2-amine is believed to act as a monoamine transporter blocker, as well as an inhibitor of the enzyme monoamine oxidase. It is thought to bind to the transporter proteins in the cell membrane, blocking the uptake of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This binding results in an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in an increase in their activity.
Biochemical and Physiological Effects
2-(3-chloro-5-fluorophenyl)propan-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of monoamine neurotransmitters in the brain, resulting in increased levels of alertness and concentration. Additionally, 2-(3-chloro-5-fluorophenyl)propan-2-amine has been shown to increase the activity of the enzyme dopamine β-hydroxylase, resulting in increased levels of dopamine in the brain. It has also been shown to increase the activity of the enzyme tyrosine hydroxylase, resulting in increased levels of serotonin in the brain.

Advantages and Limitations for Lab Experiments

2-(3-chloro-5-fluorophenyl)propan-2-amine has several advantages for use in laboratory experiments. It is a readily available and relatively inexpensive compound, making it an attractive option for researchers. Additionally, it is highly soluble in water and other organic solvents, allowing for easy preparation and storage. On the other hand, 2-(3-chloro-5-fluorophenyl)propan-2-amine has several limitations for use in laboratory experiments. It is a relatively unstable compound, and is prone to hydrolysis and oxidation. Additionally, it is a potent monoamine transporter blocker, and care must be taken when working with it to ensure that it is not ingested or inhaled.

Future Directions

In the future, 2-(3-chloro-5-fluorophenyl)propan-2-amine could be used in the development of new drugs and therapies for a variety of disorders. It could be used to develop drugs that target specific monoamine receptors, or to develop drugs that modulate the activity of monoamine transporters. Additionally, it could be used in the development of drugs that target specific enzymes, such as tyrosine hydroxylase or dopamine β-hydroxylase. Finally, 2-(3-chloro-5-fluorophenyl)propan-2-amine could be used in the development of drugs that target specific metabolic pathways, such as the synthesis of serotonin or dopamine.

Synthesis Methods

2-(3-chloro-5-fluorophenyl)propan-2-amine is synthesized by a method known as reductive amination. This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride. The reaction produces an amine-substituted alkyl group, which is then converted to the desired compound. The synthesis of 2-(3-chloro-5-fluorophenyl)propan-2-amine has been reported in several papers, with the most common method involving the reaction of 3-chloro-5-fluorobenzaldehyde with methylamine in the presence of sodium cyanoborohydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-chloro-5-fluorophenyl)propan-2-amine involves the reaction of 3-chloro-5-fluorobenzaldehyde with nitroethane to form 3-chloro-5-fluoro-2-nitropropene, which is then reduced to 3-chloro-5-fluoro-2-nitropropane. This compound is then reacted with methylamine to form 2-(3-chloro-5-fluorophenyl)propan-2-amine.", "Starting Materials": [ "3-chloro-5-fluorobenzaldehyde", "nitroethane", "methylamine" ], "Reaction": [ "Step 1: Reaction of 3-chloro-5-fluorobenzaldehyde with nitroethane in the presence of a base such as potassium carbonate to form 3-chloro-5-fluoro-2-nitropropene.", "Step 2: Reduction of 3-chloro-5-fluoro-2-nitropropene using a reducing agent such as sodium borohydride or lithium aluminum hydride to form 3-chloro-5-fluoro-2-nitropropane.", "Step 3: Reaction of 3-chloro-5-fluoro-2-nitropropane with excess methylamine in the presence of a catalyst such as palladium on carbon to form 2-(3-chloro-5-fluorophenyl)propan-2-amine." ] }

CAS RN

172402-74-3

Product Name

2-(3-chloro-5-fluorophenyl)propan-2-amine

Molecular Formula

C9H11ClFN

Molecular Weight

187.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.